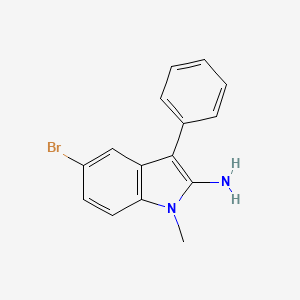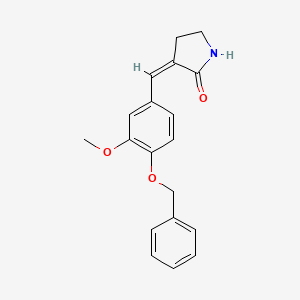
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine typically involves the Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of an epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine can be compared with other similar compounds, such as:
5-Bromoindole: Another brominated indole derivative with similar biological activities.
1-Methylindole: A methylated indole derivative with distinct chemical properties.
3-Phenylindole: A phenyl-substituted indole derivative with unique biological activities.
The uniqueness of this compound lies in its specific combination of bromine, methyl, and phenyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
62693-69-0 |
|---|---|
Fórmula molecular |
C15H13BrN2 |
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
5-bromo-1-methyl-3-phenylindol-2-amine |
InChI |
InChI=1S/C15H13BrN2/c1-18-13-8-7-11(16)9-12(13)14(15(18)17)10-5-3-2-4-6-10/h2-9H,17H2,1H3 |
Clave InChI |
KEZNBCHFGPEHQN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(=C1N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)


![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)

![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)
![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)

